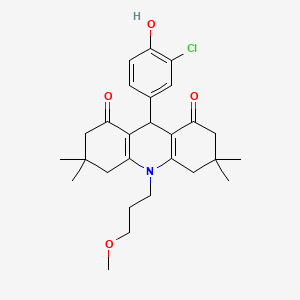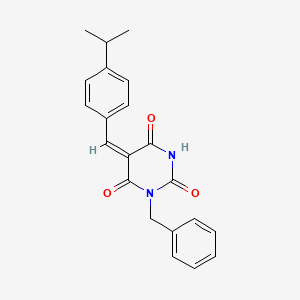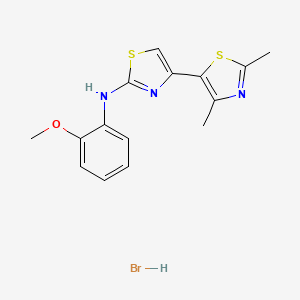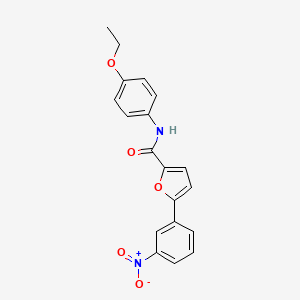
1,2-naphthalenedione 1-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-naphthalenedione 1-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone), commonly known as NBH, is a chemical compound that has been extensively studied for its biological properties. It is a hydrazone derivative of 1,2-naphthoquinone and 2,3-dihydro-1,4-benzodioxin, and has been shown to possess a range of interesting properties that make it a promising candidate for various applications.
Mécanisme D'action
The mechanism of action of NBH is not fully understood, but it has been shown to act as a potent inhibitor of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. It has also been shown to induce apoptosis in cancer cells, and to inhibit the production of reactive oxygen species, which can cause cellular damage.
Biochemical and physiological effects:
NBH has been shown to possess a range of interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and to induce apoptosis in these cells. It has also been shown to possess anti-inflammatory and anti-oxidant properties, and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
NBH has several advantages for lab experiments, including its ease of synthesis, its stability, and its low toxicity. However, it also has some limitations, including its poor solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on NBH. These include further studies on its mechanism of action, and its potential use in the treatment of various diseases. It may also be useful to explore the synthesis of new derivatives of NBH, which may possess even more interesting properties. Finally, it may be useful to investigate the potential use of NBH in combination with other drugs, to enhance its therapeutic effects.
Méthodes De Synthèse
NBH can be synthesized using a variety of methods, including condensation reactions between 1,2-naphthalenedione and 2,3-dihydro-1,4-benzodioxin-6-carbohydrazide, and oxidative coupling of 2,3-dihydro-1,4-benzodioxin-6-carbohydrazide and 1,2-naphthoquinone. The synthesis of NBH has been extensively studied, and several efficient methods have been developed.
Applications De Recherche Scientifique
NBH has been extensively studied for its biological properties, and has shown promising results in various applications. It has been shown to possess anti-tumor, anti-inflammatory, and anti-oxidant properties, and has been studied for its potential use in the treatment of various diseases, including cancer, Parkinson's disease, and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yldiazenyl)naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-15-7-5-12-3-1-2-4-14(12)18(15)20-19-13-6-8-16-17(11-13)23-10-9-22-16/h1-8,11,21H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEHFTJOPGWRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=NC3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yldiazenyl)naphthalen-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-(4-iodophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5213079.png)

![5-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213097.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5213115.png)



![2-[benzyl(methyl)amino]-N-(3-isoxazolylmethyl)-2-indanecarboxamide](/img/structure/B5213142.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5213149.png)

![ethyl 4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1-piperazinecarboxylate](/img/structure/B5213154.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)-1-piperazinyl]pyridazine](/img/structure/B5213167.png)
![(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5213168.png)